7-Aminopyrazolo[1,5-a]pyrimidin-5-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
7-amino-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-3-6(11)9-5-1-2-8-10(4)5/h1-3H,7H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGSNGVHVWEZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2NC(=O)C=C(N2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569529 | |
| Record name | 7-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89418-10-0 | |
| Record name | 7-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol typically involves the reaction of appropriate aminoazoles with (ethoxymethylidene)malononitrile in the presence of pyridine under reflux conditions . The reaction is carried out at temperatures around 70°C for several hours, depending on the specific aminoazole used .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Antiviral Applications
Hepatitis C Virus Inhibition
One of the most notable applications of 7-APP is its potential as an inhibitor of the Hepatitis C virus (HCV). Research has demonstrated that derivatives of 7-APP exhibit potent antiviral activity against HCV. A study characterized a novel derivative that showed promising results in inhibiting HCV replication in cell culture systems. The structure-activity relationship (SAR) analysis indicated that specific modifications to the 7-APP structure could enhance its inhibitory potency against HCV .
Anticancer Properties
Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold, including 7-APP, has been extensively studied for its anticancer properties. Recent research highlights the effectiveness of various derivatives in targeting different cancer cell lines. For instance, compounds derived from 7-APP have shown significant cytotoxic effects against human colorectal cancer cells (HCT116) and other cancer types. These compounds act by inhibiting key enzymes involved in cancer cell proliferation and survival .
Mechanisms of Action
The mechanisms through which 7-APP exerts its anticancer effects include the inhibition of specific kinases and other enzymes critical for tumor growth. For example, certain derivatives have been identified as selective inhibitors of tropomyosin receptor kinases (Trk), which are implicated in various cancers. The SAR studies reveal that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine ring can significantly enhance their potency and selectivity against cancer targets .
Enzyme Inhibition
Selective Protein Inhibitors
7-APP and its derivatives have also been explored as selective protein inhibitors. Their ability to inhibit enzymes such as kinases makes them valuable in designing targeted therapies for diseases where these proteins play a crucial role. For instance, some derivatives have shown nanomolar IC50 values against TrkA, indicating their potential as therapeutic agents in treating cancers associated with Trk signaling pathways .
Antioxidant Activities
In addition to their role as enzyme inhibitors, certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antioxidant properties. Studies evaluating their total antioxidant capacity and radical scavenging activities suggest that these compounds could be beneficial in managing oxidative stress-related conditions .
Summary Table of Applications
Case Studies
- HCV Inhibition Study
- Anticancer Activity Assessment
- Enzymatic Inhibition Analysis
Mechanism of Action
The mechanism of action of 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol primarily involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13 . These kinases play a crucial role in cell cycle regulation and transcription. By inhibiting these kinases, the compound can disrupt the cell cycle, leading to the suppression of cell proliferation . Additionally, the compound acts as a selective Cyclin K degrader, removing the key signaling mechanism required for CDK12 and CDK13 activation, thereby enhancing its cellular potency and selectivity .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Regioselectivity: The target compound’s synthesis contrasts with earlier methods producing 5-aminopyrazolo[1,5-a]pyrimidines, highlighting the role of microwave conditions in favoring 7-amino substitution .
- Functional Groups : Derivatives with electron-withdrawing groups (e.g., sulfonyl, nitrile) or bulky substituents (e.g., morpholine) require harsher conditions but exhibit enhanced stability .
Table 2: Pharmacological Profiles of Pyrazolo[1,5-a]pyrimidines
Key Insights :
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound | Molecular Formula | LogP | Solubility (mg/mL) | Stability (t₁/₂, h) |
|---|---|---|---|---|
| 7-Amino-5-ol | C₆H₆N₄O | 0.5 | 1.2 (PBS) | 48 |
| 4a | C₁₈H₁₃N₅O | 2.8 | 0.3 (DMSO) | 72 |
| 5-Methyl-7-morpholin-4-yl | C₁₄H₁₆N₄O | 1.9 | 0.9 (EtOH) | 60 |
| 5-Amino-4H,7H-pyrimidin-7-one | C₆H₆N₄O | -0.3 | 2.5 (Water) | 24 |
Trends :
- Lipophilicity : Aromatic substituents (e.g., diphenyl in 4a) increase LogP, reducing aqueous solubility but improving membrane permeability.
- Stability : Electron-donating groups (e.g., morpholine) prolong half-life compared to hydroxyl-containing analogs .
Biological Activity
7-Aminopyrazolo[1,5-a]pyrimidin-5-ol (CAS No. 89418-10-0) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antiviral and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a bicyclic structure composed of a pyrazole ring fused to a pyrimidine ring. The notable functional groups include an amino group at position 7 and a hydroxyl group at position 5. Its molecular formula is C6H6N4O, with a molecular weight of 150.14 g/mol.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties, particularly against the hepatitis C virus (HCV). A study demonstrated that derivatives of this compound were synthesized and evaluated for their inhibitory activity against HCV in various cell culture systems. The most potent derivatives showed promising results in inhibiting viral replication, suggesting potential therapeutic applications in treating HCV infections .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. A specific investigation assessed the compound's effects on human breast cancer cell lines (MDA-MB-231) using the MTT assay to measure cell viability. Despite the synthesis of various derivatives, none exhibited significant growth inhibition against this cell line . However, other derivatives within the pyrazolo[1,5-a]pyrimidine framework have shown activity against different cancer types by targeting key signaling pathways involved in tumor growth .
The precise mechanism of action for this compound remains under investigation. However, its biological activity is thought to involve interaction with various biological macromolecules, including enzymes and nucleic acids. This interaction can modulate cellular processes critical for viral replication and cancer cell proliferation.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Case Studies
- HCV Inhibition : A study characterized a novel derivative of 7-Aminopyrazolo[1,5-a]pyrimidine as a potent HCV inhibitor. The research involved synthesizing multiple derivatives and assessing their efficacy in vitro against HCV-infected cells, leading to the identification of promising candidates for further development .
- Anticancer Screening : In a comprehensive screening of synthesized pyrazolo[1,5-a]pyrimidines against various cancer cell lines, none of the tested compounds showed significant growth inhibition in MDA-MB-231 cells. This highlighted the need for further structural modifications to enhance anticancer efficacy .
Q & A
Q. What are the established synthetic methodologies for 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol and its derivatives?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, hydrazine hydrate reacts with enamines under controlled conditions to yield cyanopyrazoles or aminopyrazoles, which are cyclized into pyrazolo[1,5-a]pyrimidines (). A study demonstrated the synthesis of three derivatives (13a, 13b, 15) via recrystallization (ethanol/DMF) and benzoylation (pyridine with benzoyl chloride), achieving yields of 49–70% (). Optimized protocols using phosphorus oxychloride for chlorination (reflux in 1,4-dioxane) or ammonium acetate in sealed tubes (120°C, 2 h) are also effective ().
Q. Which spectroscopic techniques are essential for confirming the structure of this compound derivatives?
Key methods include:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., aromatic protons at δ 6.21–8.43, methyl groups at δ 2.34–2.35) ().
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹, carbonyl signals at ~1650 cm⁻¹) ( ).
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) ( ).
- X-ray Crystallography : Resolves bond lengths (C7–C8: ~1.470 Å) and dihedral angles (34–64°) for regiochemical validation ().
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between predicted and observed data (e.g., unexpected NOESY correlations or splitting patterns) require multi-technique validation:
- 2D NMR (COSY, NOESY) : Maps proton-proton proximities (e.g., spatial interactions between H-3 and CH₂ groups in benzyl-substituted derivatives) ().
- X-ray Diffraction : Provides unambiguous proof of regiochemistry, as seen in monoclinic crystal systems (space group P2₁/c, β = 95.924°) ().
- Isotopic Labeling : Traces reaction pathways to confirm substituent positions ().
Q. What experimental approaches enhance the regioselectivity in the synthesis of 5-amino-substituted derivatives?
Challenges arise due to competing reaction pathways. Strategies include:
- Protecting Groups : Use Boc or benzyl groups to direct amination at C5 ().
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions ( ).
- Catalytic Control : Triethylamine or K₂CO₃ minimizes byproducts during nucleophilic substitutions ().
- Temperature Gradients : Reflux conditions (e.g., 120°C in sealed tubes) improve yields for sterically hindered substrates ().
Q. What in vitro assays are recommended to evaluate the biological activity of these compounds?
Target-specific assays depend on the substituent profile:
- Receptor Binding : Radioligand displacement assays for benzodiazepine receptors (IC₅₀ values <1 µM reported for selective ligands) ().
- Enzyme Inhibition : COX-2 or HMG-CoA reductase inhibition monitored via UV/Vis kinetics ( ).
- Cellular Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ of 5–20 µM for trifluoromethyl derivatives) ( ).
- Fluorescence-Based Screening : Pyrazolo[1,5-a]pyrimidine fluorophores (λₑₓ/λₑₘ = 350/450 nm) enable real-time tracking in cellular models ().
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
